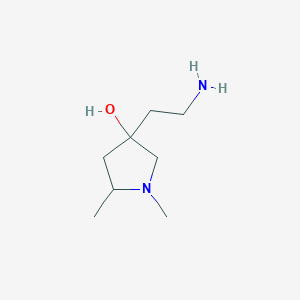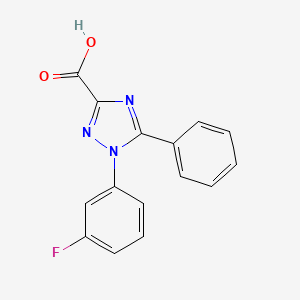
3-(2-Aminoethyl)-1,5-dimethylpyrrolidin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-1,5-dimethylpyrrolidin-3-OL is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of an aminoethyl group attached to a pyrrolidine ring, which is further substituted with two methyl groups. The compound’s structure imparts unique chemical and biological properties, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1,5-dimethylpyrrolidin-3-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the alkylation of a pyrrolidine derivative with an aminoethyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-1,5-dimethylpyrrolidin-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(2-Aminoethyl)-1,5-dimethylpyrrolidin-3-OL has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(2-Aminoethyl)-1,5-dimethylpyrrolidin-3-OL exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The compound may also modulate signaling pathways by binding to receptors or other cellular components.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Shares a similar aminoethyl group but has an indole ring instead of a pyrrolidine ring.
Serotonin: Structurally related to tryptamine, with an additional hydroxyl group.
Melatonin: Contains an indole ring and an acetamide group, differing from the pyrrolidine structure.
Uniqueness
3-(2-Aminoethyl)-1,5-dimethylpyrrolidin-3-OL is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1,5-dimethylpyrrolidin-3-ol |
InChI |
InChI=1S/C8H18N2O/c1-7-5-8(11,3-4-9)6-10(7)2/h7,11H,3-6,9H2,1-2H3 |
InChI Key |
LKSASQUZVLCOCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1C)(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![tert-butyl N-{1-[(piperidin-2-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13162104.png)

